molecular formula C23H30N4O2 B2707979 N-(2-methylcyclohexyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1251601-25-8

N-(2-methylcyclohexyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B2707979
CAS No.: 1251601-25-8
M. Wt: 394.519
InChI Key: FFLZNKRMRXFLSD-UHFFFAOYSA-N
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Description

N-(2-methylcyclohexyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H30N4O2 and its molecular weight is 394.519. The purity is usually 95%.
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Scientific Research Applications

Chemical Characterization and Analytical Methods

N-(2-methylcyclohexyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide, as part of the psychoactive arylcyclohexylamines category, has been studied for its characterization through various analytical methods. Techniques such as gas chromatography ion trap electron and chemical ionization mass spectrometry, nuclear magnetic resonance spectroscopy, and diode array detection have been employed to identify the chemical structure and properties of this compound. Additionally, liquid chromatography (HPLC) electrospray tandem mass spectrometry and ultraviolet (UV) detection offer robust methods for qualitative and quantitative analysis in biological matrices like blood, urine, and vitreous humor, demonstrating the compound's detectability and analytical profile in forensic and pharmacological research contexts (De Paoli, G., Brandt, S., Wallach, J., Archer, R., & Pounder, D., 2013).

HIV-1 Reverse Transcriptase Inhibition

This compound is structurally related to a class of piperidine-4-yl-aminopyrimidines explored for their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) in the treatment of HIV-1. The structural analogs within this class, particularly those with N-phenyl piperidine modifications, have shown broad potency against resistant mutant viruses of HIV-1, highlighting their significance in developing new therapeutic agents against drug-resistant strains of HIV. The synthesis, structure-activity relationship (SAR), and the binding motif's crystallographic evidence suggest a promising area for further drug development (Tang, G., Kertesz, D., Yang, M., et al., 2010).

Antipsychotic Agent Potential

Exploration of heterocyclic carboxamides, including analogs of this compound, has extended into the development of potential antipsychotic agents. These compounds have been evaluated for their in vitro binding affinity to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors, as well as in vivo efficacy in antagonizing apomorphine-induced behaviors in mouse models, indicative of antipsychotic activity. Such studies provide a foundation for the discovery of new therapeutic options for psychiatric disorders, with a focus on minimizing side effects associated with current treatments (Norman, M. H., Navas, F., Thompson, J., & Rigdon, G., 1996).

Antimicrobial and Anti-Inflammatory Properties

Further research into N-substituted piperidine analogs has revealed their potential in antimicrobial and anti-inflammatory applications. Synthesis of derivatives such as N,N′-diaryl-2-aryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides showcases the diversity of biological activities exhibited by compounds within this chemical class. These compounds' structures have been determined through spectroscopic methods, and their antimicrobial activity presents an avenue for the development of new antibacterial agents (Gein, V. L., Levandovskaya, E. V., Nosova, N. V., et al., 2007).

Properties

IUPAC Name

N-(2-methylcyclohexyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c1-17-7-5-6-10-20(17)26-23(28)18-11-13-27(14-12-18)21-15-22(25-16-24-21)29-19-8-3-2-4-9-19/h2-4,8-9,15-18,20H,5-7,10-14H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLZNKRMRXFLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.